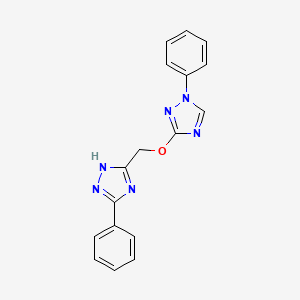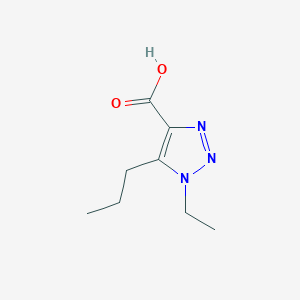![molecular formula C14H13F2N5O2 B2944875 [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-93-4](/img/structure/B2944875.png)
[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It has been used in the synthesis of novel highly efficient amide fungicides .
Synthesis Analysis
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi . The synthesis process involves several reaction steps including oxidation, esterification, addition, methylation, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety . This moiety has been the most outstanding acyl group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .Chemical Reactions Analysis
The compound has been involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
The compound has a density of 1.307 g/cm3, a boiling point of 288.4 ℃, a flash point of 128.2 ℃, and a vapor pressure of 0.27 Pa at 25 ℃ .Scientific Research Applications
Catalytic Applications in Synthesis
Catalytic applications of acetic acid functionalized pyridinium salts have been explored for the green and efficient synthesis of heterocyclic compounds. For instance, one study details the use of 1-(carboxymethyl)pyridinium iodide as a catalyst for synthesizing pyranopyrazole derivatives, highlighting the potential for similar compounds to act as catalysts in organic synthesis (Moosavi‐Zare et al., 2016).
Novel Synthesis Approaches
Research on pyrazolo[3,4-b]pyridine derivatives has shown efficient synthesis routes for these compounds, demonstrating their potential in creating new N-fused heterocycles. This includes the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, which could suggest similar methodologies for synthesizing related compounds (Ghaedi et al., 2015).
Antimicrobial Potential
The exploration of pyrazolo[3,4-b]pyridine scaffolds for antimicrobial applications is another area of interest. A study on pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties has been conducted to assess their antibacterial and antifungal activities, suggesting potential biomedical research applications for similar compounds (Chandak et al., 2013).
Corrosion Inhibition
Pyrazoline derivatives have been investigated for their role in corrosion inhibition, indicating the utility of these compounds in materials science and engineering. This includes the use of pyrazoline derivatives to enhance the resistance of mild steel in corrosive environments, showcasing the potential industrial applications of related chemical compounds (Lgaz et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
The compound acts by inhibiting the activity of SDH . In molecular docking studies, it has been observed that the carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH . This interaction disrupts the normal function of SDH, leading to the inhibition of the mitochondrial respiratory chain .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, disrupting the energy production in cells . This leads to the inhibition of fungal growth, as these pathways are crucial for the survival and proliferation of fungi .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. It has been tested against seven phytopathogenic fungi and displayed moderate to excellent activities .
Action Environment
The compound is used commercially as an intermediate to seven fungicides It’s worth noting that the compound is part of a new fungicide family that has been developed with environmentally friendly routes .
Future Directions
The compound has been used in the synthesis of novel highly efficient amide fungicides . With the development of new fungicides, the global demand for this key intermediate is growing rapidly . Future research may focus on improving the synthesis process and exploring new applications for this compound.
Properties
IUPAC Name |
2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-12-9(13(15)16)3-10(8-4-17-20(2)5-8)18-14(12)21(19-7)6-11(22)23/h3-5,13H,6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXLOSSDGDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2944794.png)
![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2944795.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2944799.png)

![4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one](/img/structure/B2944803.png)
![7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2944804.png)






